2-amino-N-(furan-2-ylmethyl)propanamide
Overview
Description
Scientific Research Applications
Root Growth-Inhibitory Activity
Research on N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derivatives closely related to the specified compound, shows potent root growth-inhibitory activity. For example, one compound exhibited significant inhibitory effects on the germination and root growth of rape seedlings, highlighting potential agricultural applications in weed management (Kitagawa & Asada, 2005).
Corrosion Inhibition
Nitrogenated derivatives of furfural, which share structural similarities with the query compound, have been evaluated as green corrosion inhibitors for mild steel. These compounds demonstrated high inhibition efficiency, suggesting their potential application in protecting metal surfaces from acid-mediated corrosion (Guimarães et al., 2020).
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been found to enhance the catalytic activity in copper-catalyzed coupling reactions, indicating the importance of furan derivatives in facilitating chemical synthesis processes, particularly in pharmaceutical and fine chemical manufacturing (Bhunia, Kumar & Ma, 2017).
Synthesis of Furan Derivatives
A novel method involving microwave-assisted conditions has been developed for the synthesis of furan derivatives, including amides and esters containing furan rings. This work highlights the utility of such compounds in synthetic chemistry, offering efficient pathways to a variety of furan-based molecules (Janczewski, Zieliński & Kolesińska, 2021).
Enantioselective Synthesis
The enantioselective synthesis of E-2-cyano-3-(furan-2-yl) acrylamide, followed by its reduction to (R)-2-cyano-3-(furan-2-yl)propanamide, has been achieved using marine and terrestrial fungi. This approach not only demonstrates the green chemistry application of biocatalysts but also provides access to chiral molecules with potential pharmacological applications (Jimenez et al., 2019).
properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5,9H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLWQZUOHSTSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.